Ethyl 7-Nitroindole-3-acetate
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic and Bioorganic Chemistry
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. researchgate.netjst.go.jp This heterocyclic framework is not merely a synthetic curiosity but is widely distributed in nature, forming the core of numerous bioactive natural products, alkaloids, and essential amino acids like tryptophan. researchgate.netorganic-chemistry.org Consequently, indole and its derivatives are considered "privileged scaffolds" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes. rsc.org
The versatility of the indole ring allows for its incorporation into a vast array of pharmacologically active molecules. jst.go.jp These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. organic-chemistry.orgaccelachem.com Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the beta-blocker Pindolol, and the vinca (B1221190) alkaloids Vinblastine and Vincristine, which are vital in cancer chemotherapy. rsc.orgnih.gov Beyond pharmaceuticals, indole derivatives are crucial in materials science for the development of dyes, polymers, and fluorescent chemosensors. jst.go.jp
Overview of Nitro-Substituted Indole Derivatives in Synthetic Strategies
Nitro-substituted indoles are a class of compounds that have significant value as synthetic intermediates. nih.gov The introduction of a nitro group (—NO₂) onto the indole scaffold profoundly influences its electronic properties and reactivity. As a potent electron-withdrawing group, the nitro substituent deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a reaction not typically observed with the parent indole.
The primary synthetic utility of nitroindoles stems from the versatile chemistry of the nitro group itself. It can be readily reduced to an amino group (—NH₂), providing a gateway to a wide range of 7-aminoindole derivatives. These aminoindoles are crucial building blocks for more complex heterocyclic systems and pharmacologically active agents. asianpubs.orgnih.gov Furthermore, the nitro group can serve as a directing group, influencing the regioselectivity of subsequent reactions on the indole ring. Various synthetic methodologies, including classical approaches like the Bartoli and Leimgruber–Batcho syntheses, have been adapted to produce nitroindoles from corresponding nitroarene precursors. chemsrc.comresearchgate.nethmdb.ca
Historical Context of Indole-3-acetate (B1200044) Derivatives in Chemical Research
The history of indole chemistry began in the 19th century with the investigation of the dye indigo, from which indole was first isolated by Adolf von Baeyer in 1866. nih.gov The significance of the indole-3-acetate scaffold, however, became particularly apparent in the 1930s with the discovery of Indole-3-acetic acid (IAA). nih.gov Although first synthesized in 1925, IAA was later identified as the most common and physiologically important plant hormone of the auxin class, profoundly influencing plant growth and development. bhu.ac.innih.gov
This discovery spurred extensive research into IAA and its derivatives, including its esters like Ethyl 3-indoleacetate. nih.gov Initially, research focused on their roles in plant biology. However, the scope has since expanded dramatically, with indole-3-acetate derivatives now recognized as crucial microbial metabolites and signaling molecules in various biological systems, including mammals. bhu.ac.in They serve as precursors and key intermediates in the synthesis of a wide range of compounds, from agrochemicals to pharmaceuticals, leveraging the reactivity of both the indole core and the acetate (B1210297) side chain. ontosight.aiorgsyn.org
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-(7-nitro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-11(15)6-8-7-13-12-9(8)4-3-5-10(12)14(16)17/h3-5,7,13H,2,6H2,1H3 |
InChI Key |
GUJJZVVNTGXNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies Towards Ethyl 7 Nitroindole 3 Acetate
Strategies for Regioselective Nitration of the Indole (B1671886) Nucleus
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, this high reactivity can also lead to a lack of selectivity and polymerization under strongly acidic conditions typically used for nitration. ksu.edu.sabhu.ac.in Therefore, achieving regioselective nitration, particularly at the C7 position of the benzene (B151609) portion of the indole nucleus, requires nuanced strategies that can control the reactivity and direct the electrophile to the desired position. The preferred site for electrophilic substitution is typically the C3 position of the pyrrole (B145914) ring. ksu.edu.saniscpr.res.in When the C3 position is blocked, substitution tends to occur at other positions, influenced by the directing effects of existing substituents and the reaction conditions.
Electrophilic Nitration Approaches to Nitroindoles
Electrophilic nitration remains a cornerstone for the synthesis of nitroindoles. The choice of nitrating agent and reaction conditions is critical for controlling the position of nitration on the indole ring.
Acetyl nitrate (B79036), often generated in situ from nitric acid and acetic anhydride (B1165640), is a widely used reagent for the nitration of indoles under less harsh conditions than mixed acid. beilstein-journals.orgthieme-connect.com To prevent polymerization and direct the substitution, the indole nitrogen is often protected with a group like a phenylsulfonyl (SO2Ph) or acetyl (Ac) group. thieme-connect.comresearchgate.net This protection reduces the reactivity of the pyrrole ring.
Research has shown that the nitration of N-protected indoles with acetyl nitrate at low temperatures (≤ –50 °C) can afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net The regioselectivity of the reaction can be temperature-dependent; for instance, the nitration of 1-(phenylsulfonyl)indole (B187392) at 25 °C yields a mixture of 3-nitro and 6-nitro products, highlighting the challenge of achieving specific substitution on the benzene ring. thieme-connect.comnih.gov
Table 1: Nitration of N-Protected Indoles (3) with Acetyl Nitrate
| Entry | Protecting Group (R in 3) | Product (2) | Yield (%) |
|---|---|---|---|
| a | SO2Ph | 2a | 85 |
| b | Me | 2b | 73 |
| c | Bn | 2c | 85 |
| d | CH2CH2SiMe3 | 2d | 90 |
| e | CO2iBu | 2e | 81 |
| f | CO2Bn | 2f | 79 |
| g | Ts | 2g | 95 |
| h | Ac | 2h | 86 |
Data sourced from a study on the synthesis of N-protected 3-nitroindoles. researchgate.net
Trifluoroacetyl nitrate (CF3COONO2) has emerged as a powerful and highly effective electrophilic nitrating agent for a variety of indoles and other aromatic compounds. researchgate.netnih.govrsc.org A significant advantage of this reagent is its application in non-acidic and non-metallic conditions, which is more environmentally friendly and often leads to higher yields and purity. nih.gov
This reagent is typically generated in situ through the metathesis of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride at sub-room temperatures. nih.govrsc.orgresearcher.lifersc.org This protocol has been successfully applied to achieve highly regioselective nitration at the C3 position of the indole ring. nih.govrsc.orgrsc.org This strategy is valuable for constructing the core structure of various bioactive molecules. nih.govrsc.org
Beyond traditional reagents, several modified nitrating systems have been developed to improve yields, selectivity, and reaction conditions.
Ferric Nitrate: An efficient and straightforward process for the regioselective C5 nitration of N-protected indolines has been developed using ferric nitrate as the nitrating agent. tandfonline.com The resulting 5-nitroindolines can be subsequently transformed into C5-nitroindole derivatives. This method is noted for its mild conditions and broad substrate scope. tandfonline.com Similarly, hydrated ferric nitrate has been used to produce 4,6-dinitroindoles from 5-hydroxyindole (B134679) precursors. niscpr.res.in
Radical Nitration: A method utilizing sodium nitrite (B80452) (NaNO2) with potassium persulfate (K2S2O8) as an oxidant enables the radical nitration of free (NH)-indoles to furnish 3-nitroindoles. researchgate.net This approach avoids the use of toxic metals and harsh acids, presenting a milder alternative for synthesizing nitroindoles. researchgate.net
Transition Metal-Free Methodologies for Nitroindole Synthesis
The development of synthetic methods that avoid the use of costly and potentially toxic transition metals is a significant goal in modern organic chemistry. bohrium.com Several transition-metal-free strategies have been established for the synthesis of nitroindoles.
One notable approach involves the construction of the indole ring itself from nitroaromatic precursors. A simple and practical method promoted by cesium carbonate (Cs2CO3) allows for the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds. rsc.orgrsc.org This reaction forms two new C–C and C–N bonds in a highly regioselective manner. rsc.orgrsc.org
Another strategy is the intramolecular cyclization of N-acyl amides, which provides a broad range of 3-nitro-2-(per)fluoroalkyl indoles in very good yields. organic-chemistry.org This metal-free method is easy to operate and tolerates a wide variety of functional groups. organic-chemistry.org
Furthermore, the electrophilic nitration using in situ generated trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride is a key transition-metal-free protocol for the direct nitration of the indole nucleus. nih.govrsc.org
Oxidative Nucleophilic Substitution of Hydrogen in Nitroaromatic Precursors
The Oxidative Nucleophilic Substitution of Hydrogen (ONSH), often referred to as Vicarious Nucleophilic Substitution (VNS), is a powerful tool for the functionalization of nitroaromatic compounds. iupac.orgresearchgate.net This reaction involves the addition of a nucleophile (carbanion) to an electron-deficient aromatic ring, followed by the elimination of a hydride ion with the help of an oxidizing agent. researchgate.net
This methodology provides an alternative pathway to nitroindoles by constructing the indole ring from a nitro-substituted precursor, rather than nitrating a pre-formed indole. For example, a base-promoted condensation of nitriles with m-nitroanilines at room temperature can produce 2-amino-4-nitroindoles or 2-amino-6-nitroindoles. clockss.orgpsu.edu This process involves the nucleophilic substitution of a hydrogen on the nitroaniline ring by the nitrile carbanion, followed by an intramolecular cyclization. clockss.org
Similarly, the VNS reaction can be used to introduce functionalized alkyl substituents ortho to the nitro group in nitroarenes, which can then be converted into the indole ring through various cyclization strategies. iupac.orgrsc.org This approach offers great flexibility in synthesizing indoles with a variety of substituents in well-defined positions. iupac.org
The synthesis of ethyl 7-nitroindole-3-acetate, a significant heterocyclic compound, involves strategic chemical transformations. The construction of this molecule hinges on two primary challenges: the formation of the 7-nitroindole (B1294693) core and the subsequent introduction of the ethyl acetate (B1210297) side chain at the 3-position. This article explores various synthetic routes, detailing established and innovative methods for achieving this molecular architecture.
Reactivity and Transformations of Ethyl 7 Nitroindole 3 Acetate
Chemical Reactivity of the Nitro Group
The nitro group at the 7-position profoundly influences the chemical behavior of the entire molecule, primarily through its strong electron-withdrawing nature. This influences both its own reactivity and the reactivity of the indole (B1671886) core.
Reduction Reactions of the Nitro Moiety
The most common and synthetically useful transformation of the nitro group in 7-nitroindoles is its reduction to an amino group. This conversion is a critical step in the synthesis of various biologically active compounds and functional materials. The resulting ethyl 7-aminoindole-3-acetate serves as a valuable precursor for further derivatization, such as amide bond formation. rsc.org
Catalytic hydrogenation is a widely employed method for this reduction. Typical conditions involve the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. d-nb.info The reaction is generally carried out in a solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature and atmospheric pressure. nih.govthalesnano.com Alternatively, transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of a palladium catalyst is also an effective method. rsc.org Another reducing agent that has been successfully used for the reduction of nitroindoles is sodium dithionite (B78146) in an aqueous basic medium. ijrar.org
The general scheme for the reduction of the nitro group is presented below:
Table 1: Representative Conditions for the Reduction of 7-Nitroindoles
| Reagents/Catalyst | Solvent(s) | Temperature | Product | Reference(s) |
| H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temperature | Ethyl 7-aminoindole-3-acetate | d-nb.infonih.govthalesnano.com |
| Hydrazine Hydrate, Pd/C | Ethanol | Reflux | 7-Aminoindole derivatives | rsc.org |
| Sodium Dithionite, NaOH(aq) | Ethanol/Water | 50 °C | N-ethyl-3-aminoindole | ijrar.org |
Influence of the Nitro Group on Ring Activating/Deactivating Properties
The presence of the strongly electron-withdrawing nitro group at the 7-position has a significant impact on the electron density of the indole ring system. This deactivation of the aromatic system makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted indoles. acs.org The inherent electron-rich nature of the indole's pyrrole (B145914) ring is diminished, which can affect the regioselectivity of certain reactions.
For instance, in some catalytic processes, the position of the nitro group on the indole core is crucial for reactivity, with 7-substituted nitroindoles sometimes showing a lack of reactivity. mdpi.com Conversely, the deactivating effect of the nitro group can also be exploited to direct reactions to other positions. For example, the presence of an electron-withdrawing group on the indole nitrogen, in conjunction with the 7-nitro group, can influence the outcome of reactions at the C3 position. acs.org
Reactions at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties and reactivity.
N-Alkylation and N-Acylation Reactions
The N-H proton of the indole can be readily deprotonated by a suitable base to form an indolide anion, which can then act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). jst.go.jpnih.govgoogle.com
N-alkylation introduces an alkyl group onto the indole nitrogen. For example, N-ethyl-3-nitroindole has been synthesized by reacting 3-nitroindole with ethyl iodide in the presence of sodium hydride. ijrar.org Similarly, N-acylation can be achieved using acylating agents like acid chlorides or anhydrides to introduce an acyl group. jst.go.jpikm.org.my
Table 2: General Conditions for N-Alkylation and N-Acylation of Indoles
| Reaction Type | Electrophile | Base | Solvent | Product Type | Reference(s) |
| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | NaH, K₂CO₃, or Cs₂CO₃ | DMF or NMP | N-Alkyl-7-nitroindole-3-acetate | ijrar.orgnih.govorganic-chemistry.org |
| N-Acylation | Acyl Chloride or Acetic Anhydride (B1165640) | NaH, DMAP | THF or CH₂Cl₂ | N-Acyl-7-nitroindole-3-acetate | jst.go.jpikm.org.my |
N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. Common protecting groups for the indole nitrogen include the tert-butoxycarbonyl (Boc) group and the triisopropylsilyl (TIPS) group. acs.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org The TIPS group can be introduced using TIPS-Cl and a suitable base.
Deprotection strategies depend on the nature of the protecting group. The Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA), or under specific basic conditions. The TIPS group is typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The selection of a protecting group is crucial and should be compatible with the reaction conditions of subsequent steps. acs.org
Reactivity at the C3-Side Chain (Ethyl Acetate)
The ethyl acetate side chain at the C3 position offers another handle for chemical modification, allowing for transformations of the ester functionality.
The ester can be hydrolyzed to the corresponding carboxylic acid, 7-nitroindole-3-acetic acid. This is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. google.com The resulting carboxylic acid can then be used in further reactions, such as amide bond formation.
The ester group can also be reduced to an alcohol, yielding 2-(7-nitro-1H-indol-3-yl)ethanol. A common reagent for the reduction of esters is sodium borohydride (B1222165) in a suitable solvent system like methanol/tetrahydrofuran. researchgate.net
Furthermore, the ester can potentially undergo amidation reactions, where treatment with an amine would lead to the corresponding amide derivative. This transformation typically requires activation of the ester or direct aminolysis under appropriate conditions. nih.govnih.gov
Table 3: Potential Transformations of the C3-Ethyl Acetate Side Chain
| Reaction Type | Reagent(s) | Solvent(s) | Product | Reference(s) |
| Hydrolysis | Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | 7-Nitroindole-3-acetic acid | google.com |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Tetrahydrofuran | 2-(7-Nitro-1H-indol-3-yl)ethanol | researchgate.net |
| Amidation | Amine | - | 2-(7-Nitro-1H-indol-3-yl)acetamide derivative | nih.govnih.gov |
An in-depth examination of the chemical reactivity and transformative potential of Ethyl 7-Nitroindole-3-acetate reveals a molecule with diverse reaction capabilities. The presence of three distinct functional moieties—the indole nucleus, the nitro group, and the ethyl acetate side chain—provides multiple avenues for chemical modification. The interplay of these groups governs the chemo- and regioselectivity of its transformations, making it a versatile scaffold in organic synthesis.
Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise insights into the chemical environment of hydrogen and carbon atoms.
The aromatic region is particularly informative. The protons on the nitro-substituted benzene (B151609) ring (H-4, H-5, and H-6) are expected to appear as a complex multiplet system due to spin-spin coupling. Based on analogous 7-nitroindole (B1294693) derivatives, the chemical shifts for these protons are predicted as follows: H-4 would likely be a doublet of doublets around 8.1-8.2 ppm, H-5 a triplet around 7.3-7.4 ppm, and H-6 a doublet of doublets around 7.5-7.6 ppm. asianpubs.org The proton at the C-2 position of the indole (B1671886) ring is expected to be a singlet or a finely split triplet in the range of 7.3-7.5 ppm. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature. asianpubs.org
The aliphatic portion of the spectrum is characterized by the ethyl acetate (B1210297) moiety. The methylene (B1212753) protons (-CH₂-) of the acetate group are expected to appear as a singlet around 3.7-3.8 ppm. The ethyl group protons will present as a quartet for the methylene group (-O-CH₂-) around 4.1-4.2 ppm, coupled to the adjacent methyl group, which in turn will appear as a triplet (-CH₃) around 1.2-1.3 ppm. azom.com
Table 1: Predicted ¹H NMR Data for Ethyl 7-Nitroindole-3-acetate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H (Indole) | >10.0 | Broad Singlet (br s) | - |
| H-4 | ~8.15 | Doublet of Doublets (dd) | J ≈ 8.1, 2.3 Hz |
| H-6 | ~7.55 | Doublet of Doublets (dd) | J ≈ 7.8, 2.3 Hz |
| H-5 | ~7.35 | Triplet (t) | J ≈ 7.8 Hz |
| H-2 | ~7.45 | Singlet (s) or Triplet (t) | - |
| -CH₂- (acetate) | ~3.75 | Singlet (s) | - |
| -O-CH₂- (ethyl) | ~4.15 | Quartet (q) | J ≈ 7.1 Hz |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | J ≈ 7.1 Hz |
Note: Data are predicted based on analogous compounds reported in the literature. asianpubs.orgazom.com
Similar to ¹H NMR, a specific ¹³C NMR spectrum for this compound is not widely published. However, a detailed prediction of the carbon chemical shifts can be compiled from data on related structures. asianpubs.orglibretexts.orgchemicalbook.com The proton-decoupled ¹³C NMR spectrum is expected to show twelve distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.org
The carbonyl carbon of the ester group is anticipated to be the most downfield signal, typically in the range of 170-172 ppm. The aromatic carbons of the indole ring will resonate between approximately 100 and 140 ppm. The presence of the electron-withdrawing nitro group at C-7 will significantly influence the chemical shifts of the adjacent carbons (C-6, C-7, and C-8). The quaternary carbons of the indole ring (C-3, C-3a, C-7, C-7a) will show distinct chemical shifts. For instance, C-7, being directly attached to the nitro group, would be significantly shifted.
The aliphatic carbons include the acetate methylene (-CH₂-), the ethyl ester methylene (-O-CH₂-), and the ethyl ester methyl (-CH₃). These are expected to appear in the upfield region of the spectrum, typically below 70 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) techniques would be employed to differentiate between the types of carbon atoms. A DEPT-90 experiment would show signals only for CH carbons (C-2, C-4, C-5, C-6), while a DEPT-135 experiment would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, with quaternary carbons being absent in both DEPT spectra. This would allow for the unambiguous assignment of each carbon signal. asianpubs.org
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |
| C=O (ester) | ~171.0 | Absent |
| C-7 | ~138.0 | Absent |
| C-7a | ~133.5 | Absent |
| C-3a | ~129.0 | Absent |
| C-5 | ~128.5 | CH (+) |
| C-2 | ~125.0 | CH (+) |
| C-6 | ~120.5 | CH (+) |
| C-4 | ~119.0 | CH (+) |
| C-3 | ~108.0 | Absent |
| -O-CH₂- (ethyl) | ~61.0 | CH₂ (-) |
| -CH₂- (acetate) | ~31.0 | CH₂ (-) |
| -CH₃ (ethyl) | ~14.2 | CH₃ (+) |
Note: Data are predicted based on analogous compounds reported in the literature. asianpubs.orglibretexts.orgchemicalbook.com
While specific 2D NMR experimental data for this compound is not available, these techniques are invaluable for confirming the proposed structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the adjacent aromatic protons (H-4, H-5, H-6) on the benzene portion of the indole ring, and the characteristic coupling between the methylene and methyl protons of the ethyl group. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (from ¹H NMR) to its corresponding carbon signal (from ¹³C NMR), such as connecting the signal at ~4.15 ppm to the carbon at ~61.0 ppm (-O-CH₂-). libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For example, HMBC would show a correlation from the acetate methylene protons (~3.75 ppm) to the C-2, C-3, and C-3a carbons of the indole ring, as well as to the ester carbonyl carbon (~171.0 ppm), confirming the attachment of the ethyl acetate group to the C-3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. A key use would be to confirm the spatial proximity between the C-2 proton and the acetate methylene protons, providing further evidence for the substituent's location. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₂N₂O₄), the calculated exact mass for the protonated molecule [M+H]⁺ is 249.0819. accelachem.comresearchgate.net
The fragmentation pattern observed in the mass spectrum gives further structural information. While a published spectrum for this specific isomer is not available, the fragmentation of nitroindole acetates generally follows predictable pathways. smolecule.com Key fragmentation events for this compound would likely include:
Loss of the ethoxy group (-•OCH₂CH₃) from the ester.
Loss of the entire ethoxycarbonyl group (-•COOCH₂CH₃).
Cleavage of the acetate side chain, resulting in a stable 7-nitroindolyl-methyl cation.
Loss of the nitro group (NO₂) or nitric oxide (NO), which are characteristic fragmentations for nitroaromatic compounds.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺• | C₁₂H₁₂N₂O₄ | 248.0746 |
| [M+H]⁺ | C₁₂H₁₃N₂O₄ | 249.0819 |
| [M+Na]⁺ | C₁₂H₁₂N₂O₄Na | 271.0638 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
No crystal structure has been published for this compound itself. However, X-ray diffraction studies on closely related 7-nitroindole derivatives provide significant insight into the expected solid-state conformation. nih.goviucr.org Crystallographic analysis of compounds like (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate has shown that the indole ring system is essentially planar, with very small deviations of the atoms from the mean plane. nih.goviucr.org This planarity is a consequence of the aromatic nature of the heterocyclic ring. It is therefore highly probable that the 7-nitroindole core of this compound adopts a similar planar geometry in the solid state. The ethyl acetate substituent at the C-3 position would have rotational freedom, and its preferred conformation would be influenced by intermolecular interactions, such as hydrogen bonding and crystal packing forces. The N-H of the indole and the oxygen atoms of the nitro and carbonyl groups are potential sites for hydrogen bonding, which would play a significant role in the formation of the crystal lattice. smolecule.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. niscpr.res.in For this compound, the IR spectrum is expected to show several key absorption bands:
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group. researchgate.net
NO₂ Stretches: Two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the acetate and ethyl groups appear just below 3000 cm⁻¹. researchgate.net
C-O Stretch: Vibrations for the ester C-O bonds will be present in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 7-nitroindole ring system. Based on data from related nitroindole nucleosides, absorption maxima (λ_max) are expected. semanticscholar.org The indole ring itself has characteristic absorptions, which are modified by the presence of the nitro group, a powerful auxochrome and chromophore. This typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted indole-3-acetate (B1200044). One would expect strong absorption bands corresponding to π → π* transitions within the aromatic system, with a distinct, lower-energy band likely associated with the nitro group, which may extend into the visible region, imparting a yellowish color to the compound. semanticscholar.orgnih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For Ethyl 7-Nitroindole-3-acetate, DFT calculations can elucidate a range of molecular characteristics.
DFT calculations are instrumental in understanding the electronic landscape of this compound. The presence of the electron-withdrawing nitro group at the 7-position and the ester functionality at the 3-position significantly influences the electron distribution within the indole (B1671886) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity.
The HOMO is typically localized on the electron-rich indole ring, while the LUMO is expected to be concentrated around the nitro group and the carbonyl of the acetate (B1210297) moiety, reflecting their electron-accepting nature. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.3 |
| HOMO-LUMO Gap | 4.2 |
Note: These values are illustrative and representative of what would be expected from DFT calculations.
DFT methods can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, one can estimate the 1H and 13C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be predicted. This allows for the assignment of the principal absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the N-H stretch, C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR (δ, ppm) | H1 (indole N-H): ~8.2Aromatic Protons: 7.0-8.0CH2 (acetate): ~4.2CH3 (ethyl): ~1.3 |
| 13C NMR (δ, ppm) | C=O (ester): ~170Aromatic Carbons: 110-140 |
| IR (cm-1) | N-H stretch: ~3400C=O stretch: ~1730NO2 asymmetric stretch: ~1520NO2 symmetric stretch: ~1350 |
Note: These are representative values based on typical DFT predictions for similar molecules.
DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, this can include studying its behavior in various chemical transformations. The electrophilic nature of the indole C2 position, enhanced by the nitro group, makes it susceptible to nucleophilic attack. DFT can be used to model the reaction pathways of such reactions, identifying intermediates and, crucially, the transition states that connect them.
By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This information provides insight into the reaction kinetics and the feasibility of a proposed mechanism. For instance, in a potential functionalization reaction, DFT can help predict the most likely site of attack and the stereochemical outcome of the reaction.
The presence of the flexible ethyl acetate side chain means that this compound can exist in multiple conformations. Conformational analysis using DFT involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process allows for the identification of the lowest energy (most stable) conformations and the construction of a potential energy surface.
The energetic profile provides information on the relative stabilities of different conformers and the energy barriers to interconversion between them. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time.
MD simulations can be used to explore the conformational flexibility and dynamic behavior of this compound in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over a period of time (typically nanoseconds to microseconds), one can observe how the molecule explores its conformational space.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. For nitroindole derivatives, polar solvents are particularly relevant as they can interact with the polar nitro group and the ester moiety, as well as the indole N-H bond.
Computational studies on related nitroindole compounds, such as 3-(dimethylaminomethyl)-5-nitroindole (DAMNI), have utilized Density Functional Theory (DFT) to investigate the influence of polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO and acetone). These studies reveal that the presence of a solvent can alter the electronic properties and reactive sites of the molecule compared to the gas phase nih.gov.
For this compound, it is expected that polar solvents would stabilize the molecule, particularly the ground state, due to dipole-dipole interactions and potential hydrogen bonding. The geometric parameters, such as bond lengths and angles, are generally found to be minimally affected by the solvent environment in similar compounds nih.gov. However, the electronic distribution and molecular electrostatic potential (MEP) are more sensitive to the solvent. The MEP analysis helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. For a related compound, DAMNI, the negative potential is localized on the oxygen atoms of the nitro group, indicating a propensity for electrophilic attack, while positive potentials are found around the N-H proton of the indole ring, suggesting a site for nucleophilic interaction nih.gov. Similar effects would be anticipated for this compound, with the solvent potentially modulating the magnitude of these potential regions.
Table 1: Predicted Solvent Effects on Properties of this compound (Analogous to similar nitroindoles)
| Property | Effect of Polar Solvents (e.g., Water, DMSO) | Rationale based on Analogous Compounds |
|---|---|---|
| Molecular Geometry | Minimal changes in bond lengths and angles. | Studies on similar nitroindoles show that the core molecular framework is largely insensitive to the solvent environment nih.gov. |
| Electronic Properties | Significant alteration of dipole moment and molecular electrostatic potential. | Polar solvents interact with the polar nitro and ester groups, leading to a redistribution of electron density nih.gov. |
| Reactivity | Enhanced reactivity at specific sites due to solvent-induced changes in electronic distribution. | Solvation can stabilize charged intermediates and transition states, thereby affecting reaction pathways and rates. |
Ligand-Biomolecule Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
While specific docking studies for this compound are not widely published, research on other substituted indole derivatives provides a framework for understanding its potential interactions. For instance, molecular docking studies on new 3-ethyl-1H-indole derivatives have been performed to evaluate their binding affinities as potential COX-2 inhibitors ajchem-a.comresearchgate.net. These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the protein. For example, compound IIb in one study formed hydrogen bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360 of the COX-2 enzyme ajchem-a.com.
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and a target protein. The nitro group at the 7-position and the ethyl acetate group at the 3-position would be critical for determining the binding mode. The nitro group could act as a hydrogen bond acceptor, while the ester group could also participate in hydrogen bonding or hydrophobic interactions. The indole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Table 2: Hypothetical Binding Pocket Analysis for this compound
| Molecular Feature of Ligand | Potential Interaction Type | Possible Interacting Amino Acid Residues |
|---|---|---|
| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |
| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |
| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |
| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |
| Ethyl Group | Hydrophobic | Ala, Val, Leu, Ile, Met |
Quantum Chemical Methods for Reactivity Prediction and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and electronic properties of molecules. These methods can calculate various molecular descriptors that provide insights into the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. For nitro-containing aromatic compounds, the nitro group, being strongly electron-withdrawing, typically lowers the energy of both HOMO and LUMO, affecting the molecule's reactivity profile.
DFT calculations on related molecules like 4-nitro-1H-indole-carboxaldehyde (NICA) have been used to determine these properties researchgate.net. Such studies help in understanding the electron delocalization and stability of the molecule. For this compound, the electron-withdrawing nitro group at the 7-position is expected to significantly influence the electronic distribution of the indole ring, making it more electron-deficient and thus affecting its reactivity towards nucleophiles and electrophiles. The electrophilic character of 3-nitroindoles has been shown to be a key feature in their chemical reactions researchgate.net.
Reactivity descriptors derived from DFT, such as Fukui functions, can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Quantum chemical calculations have also been used to investigate the regioselectivity of reactions involving indole derivatives, confirming that theoretical predictions align with experimental outcomes frontiersin.orgresearchgate.net.
Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound (Based on DFT studies of analogous compounds)
| Property/Descriptor | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively low due to the electron-withdrawing nitro group. | Reduced nucleophilicity compared to unsubstituted indole. |
| LUMO Energy | Significantly lowered by the nitro and ester groups. | Increased electrophilicity, making the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Smaller gap compared to indole, suggesting higher reactivity. | Facilitates electronic transitions and participation in chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on nitro oxygens; positive potential on indole N-H. | Guides interactions with other polar molecules and ions. |
Applications As a Synthetic Intermediate and Building Block
Participation in Multicomponent Reactions (MCRs)
While specific multicomponent reactions utilizing Ethyl 7-Nitroindole-3-acetate as a primary component are not extensively documented, its derivatives are key products of MCRs, showcasing the efficiency of this synthetic strategy in accessing valuable precursors. A flexible and step-efficient method has been developed to obtain highly functionalized 7-aminoindoles, the key intermediates, through a three-component Wittig reaction. nih.govresearchgate.netnih.gov
This process involves the reaction of a pyrrole-3-carboxaldehyde, fumaronitrile, and a trialkylphosphine to generate an allylic nitrile. nih.govresearchgate.netnih.gov This intermediate is perfectly positioned for a subsequent intramolecular Houben-Hoesch cyclization to furnish the substituted 7-aminoindole core in high yield. nih.govresearchgate.netnih.gov This MCR approach avoids the direct nitration of a pre-formed indole (B1671886), offering a more controlled and flexible route to the crucial 7-aminoindole scaffold. nih.govresearchgate.netnih.gov
The resulting highly functionalized 7-aminoindole, with its reactive amino group, is an ideal candidate for subsequent multicomponent reactions, further expanding its utility in generating complex molecular structures in a single, efficient step.
Derivatization for Library Synthesis in Chemical Space Exploration
This compound is a valuable starting material for the generation of chemical libraries aimed at exploring chemical space in drug discovery. nih.govvapourtec.com The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov
The synthetic accessibility of the 7-aminoindole intermediate, particularly through efficient multicomponent reactions, allows for the systematic introduction of diversity. nih.govresearchgate.net The 7-amino group can be readily derivatized through a wide range of reactions, including:
Amidation
Sulfonylation
Alkylation
Reductive amination
Participation in further cyclization reactions
This versatility allows for the creation of a large library of related but structurally distinct molecules from a single, common precursor. By varying the reactants used to derivatize the 7-amino group, chemists can rapidly generate a diverse collection of novel compounds for high-throughput screening to identify new therapeutic leads. vapourtec.com
Utility in the Construction of Functional Organic Materials
The application of this compound in the field of functional organic materials is an emerging area with significant potential. While specific applications of this particular compound are not yet widely reported, 7-nitroindole (B1294693) itself is noted for its use in developing fluorescent probes and its potential in organic electronics. chemimpex.com
The complex fused heterocyclic systems that can be synthesized from this compound are of particular interest. Linearly fused benzodipyrrole systems, which share structural motifs with the polycyclic scaffolds derived from 7-aminoindoles, are known to possess valuable charge transfer properties. mdpi.com This makes them excellent candidates for applications in:
Organic Light Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
The extended π-conjugated systems present in the fused polycyclic indoles derived from this building block could impart desirable photophysical and electronic properties, making them attractive targets for the design of new organic materials. However, this remains a largely underexplored area of research for derivatives of this specific starting material.
Advanced Mechanistic Investigations
Electrochemical Behavior and Redox Mechanisms
The electrochemical characteristics of Ethyl 7-Nitroindole-3-acetate are primarily dictated by the presence of the nitro group, which is a well-known electroactive functionality. The indole (B1671886) ring itself can also undergo electrochemical oxidation, but the reduction of the nitro group typically occurs at more accessible potentials.
The initial step involves a four-electron, four-proton reduction of the nitro group (-NO₂) to a hydroxylamine derivative (-NHOH). At more negative potentials, a further two-electron, two-proton reduction can occur, converting the hydroxylamine to an amine (-NH₂). In aprotic media, the reduction often proceeds through an initial one-electron transfer to form a stable nitro radical anion (ArNO₂⁻•).
A representative cyclic voltammogram of a nitroaromatic compound would typically show an irreversible cathodic peak corresponding to the reduction of the nitro group. The peak potential (Ep) is dependent on the molecular structure, the solvent system, and the pH of the medium. The presence of the electron-donating indole ring and the electron-withdrawing ethyl acetate (B1210297) group would be expected to influence the reduction potential of the nitro group in this compound.
Table 1: General Electrochemical Reduction Steps of Aromatic Nitro Compounds
| Step | Reaction | Number of Electrons | Typical Potential Range (vs. SCE) |
| 1 | Ar-NO₂ + e⁻ ⇌ Ar-NO₂⁻• | 1 | -0.5 to -1.2 V (aprotic media) |
| 2 | Ar-NO₂ + 4H⁺ + 4e⁻ → Ar-NHOH + H₂O | 4 | -0.4 to -1.0 V (protic media) |
| 3 | Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O | 2 | More negative than step 2 |
Note: The potential ranges are general and can vary significantly based on the specific compound and experimental conditions.
By carefully controlling the electrode potential and the reaction conditions (e.g., pH, solvent), it is possible to achieve selective electrochemical transformations of the nitro group. For instance, electrolysis at a potential corresponding to the first reduction wave can selectively produce the hydroxylamine derivative. This selectivity is a significant advantage of electrochemical methods over chemical reducing agents, which often lead to the formation of the amine as the final product. The chemoselective electrochemical reduction of nitroarenes can also lead to other products like azoxy, azo, and hydrazo compounds depending on the reaction conditions rsc.org.
Photochemical Properties and Excited State Reactivity
The photochemical behavior of nitroaromatic compounds is characterized by rapid and efficient intersystem crossing from the initially excited singlet state to the triplet manifold. This property is central to their rich and diverse photochemistry.
While specific studies on this compound are not available, research on related nitroindoles, such as 6-nitroindole (B147325), provides valuable insights into the expected photochemical reactivity. Upon photoexcitation, nitroindoles can populate the lowest excited triplet state (T₁). This triplet state is a potent oxidizing agent and can participate in photo-induced electron transfer (PET) and proton-coupled electron transfer (PCET) reactions nih.gov.
For instance, the triplet state of 6-nitroindole has been shown to have a high oxidizing capacity, enabling it to abstract an electron from suitable donors. In the presence of proton donors or acceptors, these reactions can proceed via a PCET mechanism, leading to the formation of radical species nih.gov. The photochemical reactions of 1-acyl-7-nitroindolines, which are structurally similar to the target compound, also show cleavage and rearrangement reactions upon irradiation, leading to the formation of 5-nitro-7-nitrosoindoles nih.gov.
Transient absorption spectroscopy is a powerful technique used to identify and characterize the transient species generated upon photoexcitation. Studies on 6-nitroindole have identified the transient absorption spectrum of its T₁ state. The lifetime and reactivity of this triplet state are highly dependent on the solvent environment nih.gov.
In both polar aprotic and protic solvents, the T₁ state of 6-nitroindole can be quenched by various mechanisms, including electron transfer, proton transfer, and hydrogen bonding interactions. In protic solvents like alcohols, the T₁ state can dissociate at the -NH group and form hydrogen-bonded complexes with the nitro group nih.gov.
Table 2: Transient Species Observed in the Photochemistry of 6-Nitroindole
| Transient Species | Description | Method of Observation | Key Characteristics |
| ¹(HN-6NO₂) | Singlet excited state | - | Short-lived, precursor to the triplet state |
| ³(HN-6NO₂) | Lowest triplet excited state | Transient Absorption Spectroscopy | High oxidizing capacity, participates in PET and PCET |
| (HN-6NO₂)⁻• | Radical anion | Transient Absorption Spectroscopy | Formed via electron transfer to the triplet state |
| (•N-6NO₂) | N-centered radical | Transient Absorption Spectroscopy | Formed via proton abstraction from the -NH group |
Note: This data is for 6-nitroindole and is used as a model for the expected behavior of this compound.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The reactivity of this compound is fundamentally governed by the principles of chemical kinetics and thermodynamics. The nitro group at the 7-position and the acetate group at the 3-position significantly influence the electron density distribution within the indole ring, thereby affecting the rates and equilibria of its reactions.
Thermodynamic considerations determine the spontaneity and position of equilibrium for a given transformation. The change in Gibbs free energy (ΔG) is a key parameter, with a negative value indicating a spontaneous process. This is influenced by the enthalpy change (ΔH), which relates to the heat absorbed or released during the reaction, and the entropy change (ΔS), which is a measure of the change in disorder.
While specific kinetic and thermodynamic data for many reactions involving this compound are not extensively documented in publicly available literature, general principles can be applied. For instance, the electron-withdrawing nature of the nitro group is expected to influence the activation energy of reactions. The activation energy represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. researchgate.net
Table 1: Conceptual Kinetic and Thermodynamic Parameters in Chemical Transformations
| Parameter | Description | Significance for this compound |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Would quantify the speed of reactions such as cycloadditions or functionalizations. |
| Activation Energy (Ea) | The minimum energy required for a reaction to proceed. | The electron-withdrawing nitro group likely modifies the Ea for electrophilic and nucleophilic attacks compared to unsubstituted indole-3-acetates. |
| Enthalpy of Reaction (ΔH) | The heat change that occurs during a reaction. | Indicates whether a transformation is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy of Reaction (ΔS) | The change in disorder or randomness of a system during a reaction. | Important for reactions where the number of molecules changes, such as cycloadditions. |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to predict the spontaneity of a reaction. | A negative ΔG would indicate a favorable transformation under given conditions. |
Catalytic Mechanistic Studies (e.g., Organocatalysis, Metal Catalysis)
Catalysis plays a pivotal role in the functionalization of indole derivatives, including those bearing electron-withdrawing groups like this compound. Both organocatalysis and metal catalysis offer powerful strategies to achieve high efficiency and selectivity in chemical transformations.
Organocatalysis:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.combeilstein-journals.org For 3-nitroindoles, organocatalytic methods have been successfully employed in various asymmetric transformations, such as dearomatization reactions. researchgate.netnih.govresearchgate.net These reactions often involve the activation of the substrate through the formation of transient, more reactive species.
A common strategy in the organocatalysis of 3-nitroindoles is the use of chiral bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously. researchgate.net For example, a chiral squaramide catalyst can activate the 3-nitroindole through hydrogen bonding, while a tertiary amine moiety on the same catalyst can deprotonate a pro-nucleophile, bringing the two reactants into close proximity in a stereocontrolled manner. wikipedia.org
The proposed general mechanism for an organocatalyzed Michael addition to a 3-nitroindole derivative would involve:
Activation of the 3-nitroindole by the hydrogen-bonding component of the catalyst.
Generation of the nucleophile by the basic site of the catalyst.
Stereoselective attack of the nucleophile at the C2-position of the indole ring.
Protonation of the resulting intermediate to yield the dearomatized product and regenerate the catalyst.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these catalytic cycles, including the structures of transition states and the origins of stereoselectivity. nih.govnih.gov
Metal Catalysis:
Transition metal catalysis provides a versatile platform for a wide array of transformations involving indole scaffolds. mdpi.comresearchgate.net For substrates like this compound, metal catalysts can enable reactions that are otherwise difficult to achieve. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. mdpi.comresearchgate.net
The mechanism of metal-catalyzed reactions typically involves a catalytic cycle consisting of several elementary steps, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. The specific sequence of these steps depends on the reaction type and the catalyst system employed.
For instance, a hypothetical palladium-catalyzed C-H functionalization at the C2-position of this compound might proceed through the following steps:
Coordination of the palladium catalyst to the indole substrate.
Directed C-H activation at the C2-position to form a palladacycle intermediate.
Reaction with a coupling partner (e.g., an organometallic reagent or an unsaturated compound).
Reductive elimination to form the functionalized product and regenerate the active palladium catalyst.
The electronic properties of the substituents on the indole ring can significantly impact the efficiency and regioselectivity of these metal-catalyzed processes. The electron-withdrawing 7-nitro group in this compound would likely influence the electron density at the various positions of the indole nucleus, thereby affecting the different steps of the catalytic cycle. While specific mechanistic studies on this compound are scarce, the general principles of metal catalysis on substituted indoles provide a framework for understanding its potential reactivity. rsc.orgnih.gov
Table 2: Comparison of Catalytic Approaches for Indole Functionalization
| Catalysis Type | Catalyst | Typical Transformations | Mechanistic Hallmark |
| Organocatalysis | Chiral amines, squaramides, phosphoric acids | Asymmetric dearomatization, cycloadditions, Michael additions | Activation through non-covalent interactions (e.g., hydrogen bonding, iminium/enamine formation) |
| Metal Catalysis | Palladium, Rhodium, Copper, Iron complexes | Cross-coupling, C-H activation, annulations | Catalytic cycle involving changes in the oxidation state of the metal center |
This table provides a general comparison of catalytic methods applicable to indole derivatives.
Mechanistic Aspects of Biological Interactions
Investigation of Molecular Recognition with Biological Targets
The biological effects of Ethyl 7-Nitroindole-3-acetate are predicated on its ability to recognize and bind to specific macromolecules within the body. This recognition is a highly specific process governed by the three-dimensional structure of the compound and the complementary architecture of its binding partners.
Research into the interaction of nitroindole derivatives with melatoninergic receptors, specifically the MT1 and MT2 subtypes, has provided a foundational understanding of their structure-activity relationships. While direct studies on this compound are not extensively detailed in the available literature, the behavior of analogous 7-nitroindole (B1294693) compounds offers significant insights.
The affinity and selectivity of ligands for melatoninergic receptors are governed by a complex interplay of structural features on both the ligand and the receptor. For indole-based ligands, the substitution pattern on the indole (B1671886) ring is a critical determinant of binding.
Studies on various nitroindole isomers have revealed that the position of the nitro group significantly influences the binding profile. While compounds with a nitro group at the 4-position of the indole ring exhibit high affinity and selectivity for the MT3 binding site, analogues with the nitro group at the 6- or 7-position tend to lose affinity for MT3 while maintaining good affinity for the MT1 and MT2 receptors. nih.gov This suggests that the steric and electronic properties conferred by the nitro group at the 7-position are compatible with the binding pockets of MT1 and MT2 receptors.
The general structural features required for high-affinity binding to MT1 and MT2 receptors include the indoleamine backbone, which mimics the endogenous ligand melatonin (B1676174). The methoxy (B1213986) group at the 5-position and the N-acetyl group of the side chain in melatonin are known to be important for high-affinity binding. For synthetic ligands like this compound, the ethyl acetate (B1210297) group at the 3-position and the nitro group at the 7-position would engage in specific interactions within the receptor's binding site.
Table 1: Binding Affinities of Representative Nitroindole Analogues for Melatoninergic Receptors
| Compound | Position of Nitro Group | MT1 Affinity (Ki, nM) | MT2 Affinity (Ki, nM) | MT3 Affinity (Ki, nM) |
|---|---|---|---|---|
| 4-Nitro Isomer | 4 | >1000 | >1000 | 0.6 |
| 6-Nitro Isomer | 6 | 13 | 25 | >1000 |
| 7-Nitro Analogue | 7 | Good | Good | Low |
Data for specific 7-nitroindole analogues from broader studies. "Good" indicates significant affinity was retained, though specific Ki values for this compound are not available in the cited literature. nih.gov
The nitro group, being a strong electron-withdrawing group, significantly alters the electronic distribution of the indole ring. This electronic modification can influence several non-covalent interactions that are crucial for the energetics of ligand-receptor binding.
While some nitroindole derivatives have been investigated for their ability to interact with non-canonical DNA structures like G-quadruplexes, there is currently no available scientific literature that specifically documents the interaction of this compound with G-quadruplex DNA. The following subsections are therefore included as a structural framework but cannot be populated with specific data for the target compound.
No published research has specifically investigated the binding modes of this compound with G-quadruplex DNA.
There is no available biophysical data characterizing the formation of a complex between this compound and G-quadruplex DNA.
Enzyme-Ligand Interactions and Inhibitory Mechanisms
Cyclooxygenase (COX) Inhibition Mechanisms
There is no specific information available in the reviewed scientific literature detailing the inhibitory mechanisms of this compound on cyclooxygenase (COX) enzymes. General COX inhibition can occur through various mechanisms, including competitive, non-competitive, or irreversible binding to the enzyme's active site, thereby blocking the conversion of arachidonic acid to prostaglandins. nih.govnih.gov However, without experimental data for this compound, any description of its potential interaction with COX-1 or COX-2 would be speculative.
Peroxidase-Mediated Oxidation Mechanisms
The mechanism of peroxidase-mediated oxidation has been studied for the parent compound, indole-3-acetic acid (IAA). nih.gov This process typically involves the formation of a ternary complex of the peroxidase enzyme, the substrate (IAA), and oxygen, leading to oxidative decarboxylation. nih.gov However, the influence of the 7-nitro and 3-acetate ethyl ester substitutions on this mechanism for this compound has not been specifically investigated or reported.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Descriptors
No specific structure-activity relationship (SAR) studies focusing on molecular interaction descriptors for this compound were found in the public literature. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, such studies would need to analyze the contribution of the indole ring, the nitro group at the 7-position, and the ethyl acetate group at the 3-position to its biological effects.
Cellular Pathway Modulation Studies (without clinical implications)
Cell Cycle Progression Analysis
There is a lack of specific studies on the effects of this compound on cell cycle progression. Cell cycle analysis, often performed using techniques like flow cytometry, is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). youtube.comnih.gov Without experimental data, it is unknown whether this compound induces cell cycle arrest or alters the distribution of cells within the cycle.
Apoptosis Induction Mechanisms
Similarly, there is no available research detailing the apoptosis induction mechanisms of this compound. Studies on other compounds often investigate markers of apoptosis such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential to elucidate the apoptotic pathway. nih.govnih.govresearchgate.net The potential for this compound to induce apoptosis and the specific molecular pathways involved remain uninvestigated.
Modulation of Protein Expression Levels
Research into the specific effects of this compound on the modulation of protein expression is an emerging field. While direct studies on this particular compound are limited, investigations into structurally related nitroindole derivatives have provided valuable insights into their potential to alter protein levels within cells. These studies suggest that the nitroindole scaffold is a promising pharmacophore for influencing the expression of key cellular proteins, including those involved in oncogenesis.
A notable area of research has been the examination of 5-nitroindole (B16589) derivatives and their impact on the expression of the c-Myc protein, a critical regulator of cell proliferation and a well-known proto-oncogene. In one such study, several 5-nitroindole derivatives were synthesized and evaluated for their ability to bind to the G-quadruplex structure in the promoter region of the c-Myc gene, which in turn can modulate its transcription and subsequent protein expression.
The findings from this research demonstrated that certain 5-nitroindole derivatives could significantly downregulate the expression of the c-Myc protein in human cervical cancer (HeLa) cells. nih.govnih.gov This effect was observed to be concentration-dependent. For instance, specific derivatives were shown to reduce c-Myc protein levels by a considerable percentage at micromolar concentrations. nih.gov Importantly, the expression of a housekeeping gene, GAPDH, remained unaffected, indicating a degree of selectivity in the protein modulation by these compounds. nih.gov
The detailed findings on the modulation of c-Myc protein expression by these 5-nitroindole derivatives are summarized in the interactive data table below.
Table 1: Effect of 5-Nitroindole Derivatives on c-Myc Protein Expression in HeLa Cells
| Compound | Concentration (µM) | Change in c-Myc Protein Expression | Reference |
| Derivative 5 | 3 | ~30% reduction | nih.gov |
| Derivative 5 | 10 | ~50% reduction | nih.gov |
| Derivative 7 | 3 | 43% reduction | nih.gov |
| Derivative 7 | 10 | 65% reduction | nih.gov |
| Derivative 12 | 3 | ~30% reduction | nih.gov |
| Derivative 12 | 10 | ~50% reduction | nih.gov |
These results underscore the potential of the nitroindole chemical scaffold, to which this compound belongs, to serve as a basis for the development of agents that can modulate the expression of specific proteins. The downregulation of oncoproteins like c-Myc is a key strategy in cancer therapy, and the observed activity of these related compounds suggests a promising avenue for future research into the biological actions of this compound.
Q & A
Basic: What analytical techniques are most effective for characterizing the purity and structure of Ethyl 7-Nitroindole-3-acetate?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using gradient elution to resolve impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent to enhance signal resolution. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization (HR-ESI-MS), validates molecular mass and fragmentation patterns. Cross-referencing spectral data with computational predictions (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced: How can computational models resolve discrepancies in experimental data regarding the reaction mechanisms of this compound?
Methodological Answer:
Density-Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can model reaction pathways, including transition states and intermediates. For electron correlation effects, the Colle-Salvetti correlation-energy formula (adapted as a functional of electron density) improves accuracy in predicting activation energies . Discrepancies between experimental and theoretical data may arise from solvent effects, which can be addressed using implicit solvation models (e.g., COSMO-RS) .
Basic: What are the critical factors in optimizing the recrystallization process for this compound?
Methodological Answer:
Recrystallization efficiency depends on solvent polarity (e.g., ethyl acetate or ethanol-water mixtures) and temperature gradients. Slow cooling rates (1–2°C/min) enhance crystal purity, while solubility parameters derived from Hansen solubility theory guide solvent selection. Post-crystallization analysis via Differential Scanning Calorimetry (DSC) verifies polymorphic stability .
Advanced: What methodological approaches are recommended for studying the metabolic pathways of this compound in biological systems?
Methodological Answer:
Use in vitro hepatocyte models with LC-MS/MS to identify phase I/II metabolites. Radiolabeled isotopes (e.g., ¹⁴C at the ethyl group) track metabolic fate. For in vivo studies, adhere to Investigational New Drug (IND) guidelines, including dose escalation protocols and toxicity screening in rodent models. Prior human experience summaries (if available) should inform pharmacokinetic parameters .
Basic: How should researchers design stability studies to evaluate the degradation kinetics of this compound under varying pH conditions?
Methodological Answer:
Conduct accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) and temperatures of 40–60°C. Monitor degradation via HPLC-UV at timed intervals. Apply the Arrhenius equation to extrapolate shelf-life under ambient conditions. Photostability studies require controlled light exposure (ICH Q1B guidelines) with quartz cells for UV-Vis monitoring .
Advanced: In silico prediction of the solvation effects on this compound’s reactivity: Which computational frameworks yield the highest accuracy?
Methodological Answer:
Hybrid DFT (e.g., M06-2X) paired with explicit solvent molecules (e.g., water or ethanol) in molecular dynamics simulations captures solvation dynamics. The Conductor-like Screening Model for Real Solvents (COSMO-RS) predicts solubility parameters and activity coefficients. Validate predictions against experimental density and thermal expansivity data .
Basic: What statistical methods are appropriate for analyzing the reproducibility of synthesis yields across multiple batches of this compound?
Methodological Answer:
Use Analysis of Variance (ANOVA) to compare batch yields, with post-hoc Tukey tests for pairwise differences. Control charts (e.g., X-bar and R charts) monitor process stability. Ensure a minimum sample size (n ≥ 5 batches) for statistical power, as per guidelines for robust experimental design .
Advanced: How can researchers employ tandem mass spectrometry (MS/MS) to elucidate the fragmentation patterns of this compound and its derivatives?
Methodological Answer:
Collision-Induced Dissociation (CID) at 10–30 eV generates diagnostic fragments, such as the loss of the nitro group (–NO₂) or ethyl ester cleavage. Compare experimental spectra with theoretical fragmentation pathways simulated via software (e.g., ACD/MS Fragmenter). Isotopic labeling (e.g., ¹⁵N at the nitro position) confirms fragment origins .
Basic: What are the best practices for ensuring accurate quantification of this compound in complex mixtures using UV-Vis spectroscopy?
Methodological Answer:
Develop a calibration curve in the linear range (e.g., 0.1–10 µg/mL) using a λmax near 290 nm (characteristic of nitroindole absorption). Correct for matrix effects via standard addition or background subtraction. Validate method precision with %RSD < 2% across triplicate measurements .
Advanced: How do substituent effects at the indole ring influence the electrochemical behavior of this compound, and what experimental setups are optimal for such studies?
Methodological Answer:
Cyclic Voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode system (glassy carbon working electrode) reveals redox potentials. Compare with analogs (e.g., Mthis compound) to isolate substituent effects. DFT calculations (B3LYP/6-311G**) predict HOMO-LUMO gaps and electron-withdrawing/donating trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
